AGN 190186
CAS No.: 116627-76-0
Cat. No.: VC20869254
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116627-76-0 |
|---|---|
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+ |
| Standard InChI Key | DSQMLDQMOIVLSY-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
AGN 190186 features less rigid alkene linking groups in its molecular structure . This structural characteristic appears to influence its biological activity, particularly in pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway, where it demonstrates different properties compared to other retinoid analogs with more rigid molecular structures.
As an acetylenic retinoic acid, AGN 190186 likely contains a carbon-carbon triple bond (acetylenic group) within its structure, which distinguishes it from other classes of retinoids. This structural feature may contribute to its specific pharmacokinetic behavior and biological interactions.
Biological Activity and Receptor Interactions
In studies examining the Aryl Hydrocarbon Receptor pathway, AGN 190186 was found to be inactive, along with several other compounds including "AGN 191440, AGN 192240, AGN 193313, and AGN 193762" . This inactivity appears to be associated with the less rigid alkene linking groups in their molecular structures.
The biological activity profile of AGN 190186 contrasts with other retinoids that demonstrate activity in the AhR pathway. This pathway is significant as it involves a cytosolic ligand-dependent transcription factor that, together with the AhR nuclear translocator (Arnt), binds to dioxin response elements in the promoter regions of target genes and induces their transcription .
Research Context and Comparative Studies
AGN 190186 has been studied alongside other retinoids in investigations aimed at understanding pharmacokinetic properties of this class of compounds. For context, another compound from this research program, AGN 190168 (tazarotene), has progressed further in development and is used clinically for treating psoriasis and acne .
The research into compounds like AGN 190186 reflects broader efforts to develop retinoids with improved safety profiles. For instance, studies have shown that "since the synthetic acetylenic retinoates rapidly converted to their less lipophilic free acids after systemic absorption, the potential accumulation of these retinoids, as reported for lipophilic etretinate, were unlikely to occur in humans and animals" .
Limitations in Current Knowledge
It is important to acknowledge that detailed information specifically focused on AGN 190186 is limited in the scientific literature. Most studies mention this compound as part of broader investigations into groups of retinoids rather than as the primary focus of research. This suggests opportunities for further targeted research on the unique properties and potential applications of AGN 190186.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume